molecular formula C34H38N4O4 B1599240 2,4-Dimethyl deuteroporphyrin IX dimethyl ester CAS No. 32464-39-4

2,4-Dimethyl deuteroporphyrin IX dimethyl ester

Cat. No.: B1599240
CAS No.: 32464-39-4
M. Wt: 566.7 g/mol
InChI Key: FHFXSODSPUXHRB-UHFFFAOYSA-N
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Description

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic derivative of deuteroporphyrin IX, a type of porphyrin compound. Porphyrins are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester typically involves multiple steps, including the formation of the deuteroporphyrin core and subsequent esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve the use of catalysts to speed up the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered chemical properties.

Scientific Research Applications

2,4-Dimethyl deuteroporphyrin IX dimethyl ester has several scientific research applications, including:

  • Chemistry: It is used as a precursor for the synthesis of other porphyrin derivatives and as a reagent in organic synthesis.

  • Biology: The compound is utilized in studies related to heme biosynthesis and porphyrin metabolism.

  • Industry: The compound is employed in the development of sensors and catalysts due to its unique optical and electronic properties.

Comparison with Similar Compounds

  • Protoporphyrin IX

  • Coproporphyrin III

  • Uroporphyrin III

  • Hemoporphyrin

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Properties

IUPAC Name

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXSODSPUXHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407574
Record name 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32464-39-4
Record name 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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